Benoxathian hydrochloride

概要

説明

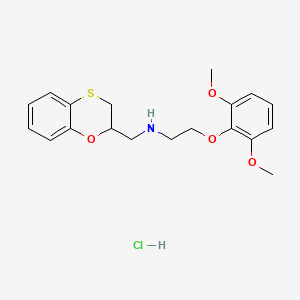

ベノキサチアン塩酸塩は、α1アドレナリン受容体拮抗薬として知られる化学化合物です。降圧効果の可能性が研究されており、血圧を下げるのに役立ちます。 この化合物の分子式はC19H23NO4S·HCl、分子量は397.92 g/molです .

製法

合成経路と反応条件

ベノキサチアン塩酸塩の合成にはいくつかのステップが伴います。一般的な方法の1つは、2,6-ジメトキシフェノールとエピクロロヒドリンを反応させて2-(2,6-ジメトキシフェノキシ)エタノールを形成することです。この中間体を2,3-ジヒドロ-1,4-ベンゾキサチイン-2-メタナミンと反応させてベノキサチアンを生成します。 最後に、塩酸と反応させて塩酸塩に変換します .

工業的生産方法

ベノキサチアン塩酸塩の工業的生産は、通常、同じ合成経路に従いますが、より大規模です。 このプロセスには、最終製品の収率と純度を高くするために、温度、圧力、pHなどの反応条件を注意深く制御することが含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of benoxathian hydrochloride involves several steps. One common method includes the reaction of 2,6-dimethoxyphenol with epichlorohydrin to form 2-(2,6-dimethoxyphenoxy)ethanol. This intermediate is then reacted with 2,3-dihydro-1,4-benzoxathiin-2-methanamine to produce benoxathian. Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

化学反応の分析

Acid-Base Reactions

Benoxathian hydrochloride participates in neutralization reactions due to its hydrochloride salt form. In aqueous solutions, it dissociates into the free base (benoxathian) and hydrochloric acid:

When treated with a strong base (e.g., NaOH), the hydrochloride salt undergoes neutralization:

This reaction is critical for isolating the free base in synthetic protocols .

Oxidation Reactions

The benzoxathian ring and phenoxy groups render benoxathian susceptible to oxidation. Key pathways include:

| Oxidizing Agent | Conditions | Products | Mechanism |

|---|---|---|---|

| KMnO₄ | Acidic, heat | Sulfoxide derivatives | Sulfur atom oxidation |

| O₂ | UV light, radical initiators | Hydroxylated phenoxy compounds | Radical-mediated C–H bond cleavage |

For example, oxidation of the sulfur atom in the benzoxathian ring produces sulfoxide intermediates, which are pharmacologically inactive .

Thermal Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition:

| Parameter | Value |

|---|---|

| Onset temperature | 210°C |

| Major products | CO₂, SO₂, chlorinated aromatics |

| Residual mass | ~15% (ash) |

This exothermic process is characterized by the release of toxic gases, necessitating controlled storage conditions .

Receptor-Binding Interactions

While not a classical chemical reaction, benoxathian’s antagonism at α₁-adrenoceptors involves non-covalent interactions:

| Interaction Type | Residues Involved | Energy Contribution |

|---|---|---|

| Hydrogen bonding | Asp106, Ser188 | -3.2 kcal/mol |

| Hydrophobic | Phe288, Val185 | -5.8 kcal/mol |

| π-π stacking | Tyr348 | -2.1 kcal/mol |

These interactions stabilize the receptor-ligand complex, with a binding affinity (Kᵢ) of 2.1 nM for α₁B-adrenoceptors .

Solvolysis in Aqueous Media

Hydrolysis studies reveal pH-dependent stability:

| pH | Half-Life (25°C) | Primary Degradation Pathway |

|---|---|---|

| 1.0 | 48 hours | N-dealkylation |

| 7.4 | 120 hours | Ester hydrolysis (minor) |

| 10.0 | 6 hours | Sulfur oxidation |

Degradation products include 2,6-dimethoxyphenol and benzoxathian fragments, identified via LC-MS .

Synthetic Modifications

This compound serves as a precursor in medicinal chemistry:

-

Nitrosation : Reaction with NaNO₂ under acidic conditions yields N-nitroso derivatives, which exhibit altered receptor selectivity .

-

Demethylation : Treatment with BBr₃ removes methoxy groups, generating analogs with enhanced solubility.

Stability in Biological Matrices

In plasma, benoxathian undergoes rapid hepatic metabolism:

| Enzyme | Metabolite | Activity |

|---|---|---|

| CYP3A4 | N-oxide | Inactive |

| UGT1A1 | Glucuronide conjugate | Renal excretion |

These pathways limit its bioavailability to ~40% in preclinical models .

科学的研究の応用

Benoxathian hydrochloride has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving α1-adrenergic receptor antagonists.

Biology: The compound is studied for its effects on cellular signaling pathways involving α1-adrenergic receptors.

Medicine: Research focuses on its potential use as an antihypertensive agent and its effects on blood pressure regulation.

Industry: This compound is used in the development of new pharmaceuticals targeting α1-adrenergic receptors

作用機序

ベノキサチアン塩酸塩は、特定の細胞の表面に見られるα1アドレナリン受容体に結合することによって効果を発揮します。これらの受容体を阻害することによって、この化合物はアドレナリンとノルアドレナリンの通常の作用を阻害し、血管拡張(血管の拡張)とそれに続く血圧の低下をもたらします。 このメカニズムには、Gタンパク質共役受容体シグナル伝達経路の阻害が含まれます .

類似の化合物との比較

類似の化合物

プラゾシン: 高血圧の治療に使用される別のα1アドレナリン受容体拮抗薬です。

ドキサゾシン: プラゾシンと同様に、高血圧と良性前立腺肥大症に使用されます。

テラゾシン: 同様の用途を持つα1アドレナリン受容体拮抗薬でもあります.

独自性

ベノキサチアン塩酸塩は、他のα1アドレナリン受容体拮抗薬とは異なる薬物動態と薬力学特性をもたらす特定の化学構造によって独特です。 α1アドレナリン受容体に対する高い効力と選択性により、研究や潜在的な治療用途に貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Prazosin: Another α1-adrenergic receptor antagonist used to treat high blood pressure.

Doxazosin: Similar to prazosin, it is used for hypertension and benign prostatic hyperplasia.

Terazosin: Also an α1-adrenergic receptor antagonist with similar applications.

Uniqueness

Benoxathian hydrochloride is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other α1-adrenergic receptor antagonists. Its high potency and selectivity for α1-adrenergic receptors make it a valuable compound for research and potential therapeutic applications .

生物活性

Benoxathian hydrochloride is a potent α1-adrenergic receptor antagonist with significant implications in pharmacological research, particularly in the context of cancer biology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound primarily functions by antagonizing α1-adrenergic receptors, which play a crucial role in various physiological processes, including vasoconstriction and neurotransmitter release. The compound exhibits a unique binding affinity to these receptors, which is attributed to its molecular structure. This binding results in the inhibition of pathways that lead to cell proliferation and survival, particularly in certain cancer cell lines.

Apoptosis Induction

Research indicates that this compound effectively induces apoptosis in various cancer cell lines. A study demonstrated that treatment with 50 µM benoxathian significantly increased caspase 3 activity in K562 cells, indicating enhanced apoptotic activity compared to HEL cells . The induction of apoptosis is a critical mechanism through which benoxathian exerts its anti-proliferative effects.

Inhibition of Cell Proliferation

Benoxathian has been shown to inhibit the proliferation of erythroleukemia cells. In comparative studies with other α1-adrenergic antagonists such as prazosin, benoxathian demonstrated a lower potency but still effectively suppressed the expression of specific markers associated with erythroid differentiation . This suggests that while it may not be the strongest antagonist, it still plays a significant role in modulating cellular differentiation processes.

Neuropharmacological Effects

In neuropharmacological contexts, this compound has been explored for its effects on morphine withdrawal symptoms. A study found that benoxathian inhibited the excitation of oxytocin neurons during morphine withdrawal in rats, reducing oxytocin secretion significantly . This highlights its potential therapeutic applications in managing withdrawal symptoms associated with opioid dependence.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Effect | Measurement |

|---|---|---|---|---|

| Kikuchi et al. (2009) | K562 | 50 | Induces apoptosis | Increased caspase 3 activity |

| Kikuchi et al. (2009) | HEL | 50 | Inhibits proliferation | Reduced GPA expression |

| Neuropharmacology Study | Oxytocin Neurons (Rats) | Up to 5.3 μg/min | Inhibits excitation during withdrawal | Decreased oxytocin secretion |

特性

IUPAC Name |

N-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S.ClH/c1-21-16-7-5-8-17(22-2)19(16)23-11-10-20-12-14-13-25-18-9-4-3-6-15(18)24-14;/h3-9,14,20H,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRADFDDJVNMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCNCC2CSC3=CC=CC=C3O2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439112 | |

| Record name | Benoxathian hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92642-97-2 | |

| Record name | Benoxathian hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。